molecular formula C17H25NO3 B1531133 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine CAS No. 553630-96-9

1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine

Cat. No.: B1531133
CAS No.: 553630-96-9
M. Wt: 291.4 g/mol
InChI Key: AQIBWZZQWKTCOL-UHFFFAOYSA-N
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Description

1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine is a chemical compound that belongs to the class of piperidines, which are six-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group, a 2-methylphenyl (o-tolyl) group, and a hydroxyl group on the piperidine ring. Piperidines are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine can be synthesized through several synthetic routes. One common method involves the reaction of 4-hydroxypiperidine with 2-methylphenylboronic acid in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions. The Boc group can be introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and safety. The use of automated systems for the addition of reagents and control of reaction conditions can help in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or Dess-Martin periodinane.

  • Reduction: The Boc group can be removed using acidic conditions, such as trifluoroacetic acid (TFA), to yield the free amine.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine nitrogen, using alkyl halides or other electrophiles.

Common Reagents and Conditions:

  • Oxidation: CrO3, Dess-Martin periodinane, acetic acid.

  • Reduction: TFA, HCl.

  • Substitution: Alkyl halides, strong bases.

Major Products Formed:

  • Oxidation: 1-Boc-4-(2-methylphenyl)-4-oxopiperidine.

  • Reduction: 4-(2-methylphenyl)piperidine.

  • Substitution: Various alkylated piperidines.

Scientific Research Applications

1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound and its derivatives can be used in biological studies to investigate the role of piperidines in biological systems.

  • Medicine: Piperidines are known for their pharmacological properties, and this compound can be used in the development of new drugs targeting various diseases.

  • Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.

Comparison with Similar Compounds

1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine is similar to other piperidine derivatives, but its unique combination of functional groups sets it apart. Some similar compounds include:

  • 1-Boc-4-(3-methylphenyl)-4-hydroxypiperidine: Similar structure with a meta-substituted phenyl group.

  • 1-Boc-4-(4-methylphenyl)-4-hydroxypiperidine: Similar structure with a para-substituted phenyl group.

  • 1-Boc-4-phenyl-4-hydroxypiperidine: Piperidine derivative without the methyl group on the phenyl ring.

These compounds may exhibit different biological activities and chemical properties due to the position of the methyl group on the phenyl ring.

Properties

IUPAC Name

tert-butyl 4-hydroxy-4-(2-methylphenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-13-7-5-6-8-14(13)17(20)9-11-18(12-10-17)15(19)21-16(2,3)4/h5-8,20H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIBWZZQWKTCOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2(CCN(CC2)C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678137
Record name tert-Butyl 4-hydroxy-4-(2-methylphenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

553630-96-9
Record name tert-Butyl 4-hydroxy-4-(2-methylphenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-Boc-4-piperidone (Boc-29.155) (200 mg, 11.0 mmol) was dissolved in 5 ml of anhydrous ethyl ether, cooled in dry ice/acetone bath. 2-Tolylmagnesium bromide (550 μl, 2M in ethyl ether, 1.1 mmol) was added dropwise over 5 min. White precipitate was formed. After 5 h, remove the dry ice/acetone bath and rise to room temperature gradually. After 2 h, cooled in ice bath, 8 ml of saturated NH4Cl and 2 ml of H2O were added. The organic phase was separated and aqueous phase was extracted with 4×10 ml of Et2O. Combined with organic phase and washed with 8 ml of H2O and 10 ml of brine, dried over MgSO4. Concentrated and dried to obtain 361 mg of colorless oil. Separated by silica gel to obtain 4f (229.7 mg, 79% yield) as colorless oil. 1H NMR (CDCl3, 200 MHz) δ 1.47 (s, 9H), 1.93 (m, 4H), 2.60 (s, 3H), 3.27 (t, 2H, J=13.0 Hz), 3.96 (d, 2H, J=12.2 Hz), 7.15 (m, 3H), 7.35 (m, 1H).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
2-Tolylmagnesium bromide
Quantity
550 μL
Type
reactant
Reaction Step Two
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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